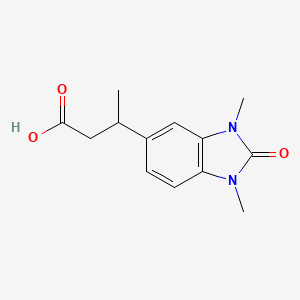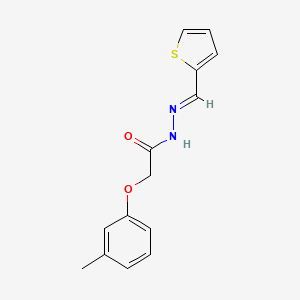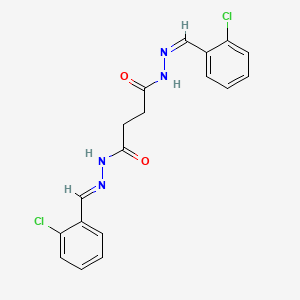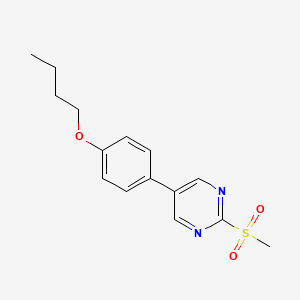![molecular formula C18H22ClNO3 B3857322 4-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)morpholine](/img/structure/B3857322.png)
4-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)morpholine
Descripción general
Descripción
4-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)morpholine is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound is also known as CHEMBL245490 and has a molecular formula of C19H23ClNO3. In
Mecanismo De Acción
The mechanism of action of 4-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)morpholine is not fully understood. However, it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins, as well as by blocking certain ion channels in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)morpholine has significant biochemical and physiological effects. It has been shown to reduce inflammation, pain, and tumor growth in animal models. It has also been shown to improve cardiac function and reduce blood pressure in hypertensive rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)morpholine in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antitumor activities, which make it a promising compound for drug development. However, one of the limitations is its potential toxicity. Studies have shown that this compound can be toxic at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)morpholine. One direction is to further explore its potential therapeutic properties and develop it into a drug for the treatment of various diseases, such as inflammation, pain, and cancer. Another direction is to investigate its mechanism of action and identify its molecular targets in the body. Additionally, more studies are needed to evaluate its safety and toxicity in humans.
Aplicaciones Científicas De Investigación
4-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)morpholine has been extensively used in scientific research for its potential therapeutic properties. It has been studied for its anti-inflammatory, analgesic, and antitumor activities. It has also been shown to have potential in treating cardiovascular diseases, such as hypertension and myocardial infarction.
Propiedades
IUPAC Name |
4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3/c19-17-5-6-18(16-4-2-1-3-15(16)17)23-14-13-22-12-9-20-7-10-21-11-8-20/h1-6H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKXXIPSYBZQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=C(C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![diethyl {5-[(3-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate](/img/structure/B3857266.png)
![2-(2-nitrophenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3857271.png)
![1-(4-methylphenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3857273.png)

![oxydi-2,1-ethanediyl bis{3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate}](/img/structure/B3857287.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]piperidine](/img/structure/B3857290.png)
![1-[5-(2,5-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B3857297.png)
![4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B3857304.png)
![{1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B3857314.png)
![N-(2-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3857323.png)


